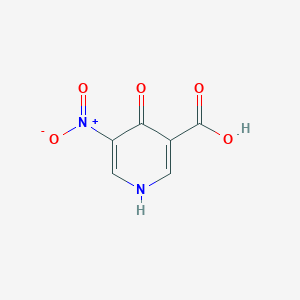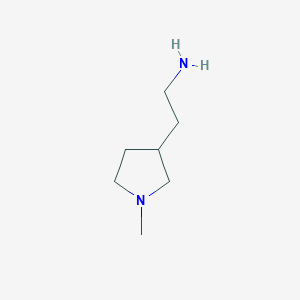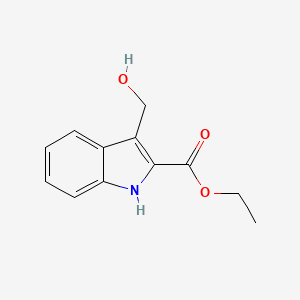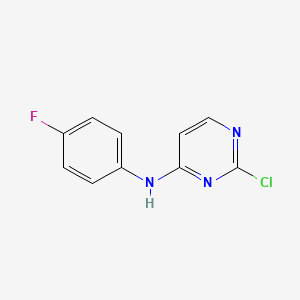
2-氯-N-(4-氟苯基)嘧啶-4-胺
描述
Pyrimidine derivatives are a class of nitrogen-containing heterocyclic compounds that have significant roles in medicinal and pharmaceutical applications. The compound of interest, 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine, is closely related to various synthesized pyrimidine derivatives that have been studied for their structural and biological properties. These compounds often exhibit interesting chemical and pharmacological characteristics, making them valuable in drug design and development .
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves multi-step chemical reactions, including cyclization, chlorination, aminization, and coupling reactions. For instance, the synthesis of related compounds has been achieved through methods such as the aza-Wittig reaction, which involves the reaction of phosphoranylideneamino derivatives with isocyanates to yield carbodiimide derivatives, further treated with amines or phenols . Another method includes coupling reactions between appropriate amines and chlorinated pyrimidine derivatives . These synthetic routes are designed to yield products in good yields and are characterized by various spectral analyses.
Molecular Structure Analysis
The molecular structures of synthesized pyrimidine derivatives are often confirmed by single-crystal X-ray diffraction studies. These structures can crystallize in different space groups, with the molecules forming specific interactions such as hydrogen bonds and π-stacking interactions, which contribute to the stability of the crystal packing . The presence of substituents like chloro, fluoro, and methyl groups can influence the molecular conformation and, consequently, the pharmacological properties of these compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different functional groups into the pyrimidine ring. The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions. For example, the presence of electron-withdrawing groups such as chloro and fluoro can activate the pyrimidine ring towards nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents can significantly affect these properties. For instance, the introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which is an important factor in drug design. Additionally, the electronic properties, such as the distribution of Mulliken charges, can provide insights into the role of specific atoms in intermolecular interactions and the potential for charge transfer within the molecule .
科学研究应用
-
Scientific Field: Organic Chemistry
- Application : Synthesis of 2-anilinopyrimidines .
- Method : The compound can be obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
- Results : The results reported demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating . The 2-anilinopyrimidines described are of potential bioactivity .
-
Scientific Field: Biochemistry
- Application : Preparation of potent deoxycytidine kinase inhibitors .
- Method : The compound “2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine” is synthesized by Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid triphenylphosphine, and palladium (II) acetate catalyst .
- Results : The resulting compound, “5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine”, is a scaffold used in the preparation of potent deoxycytidine kinase inhibitors .
- Scientific Field: Biochemistry
- Application : Antiviral activity .
- Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- Scientific Field: Biochemistry
- Application : Antiviral activity .
- Method : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
- Results : The compounds showed potent antiviral activity against Coxsackie B4 virus .
安全和危害
属性
IUPAC Name |
2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-10-13-6-5-9(15-10)14-8-3-1-7(12)2-4-8/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMUOHUGUQBGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624606 | |
| Record name | 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
CAS RN |
260046-12-6 | |
| Record name | 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

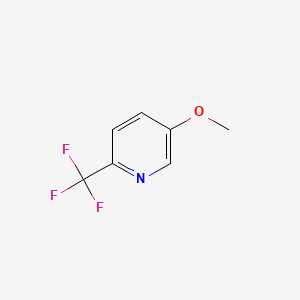
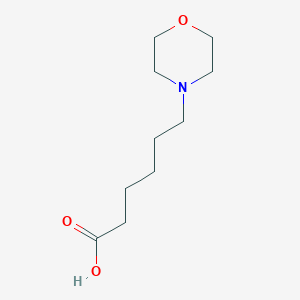

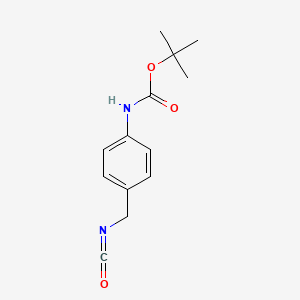
![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)




